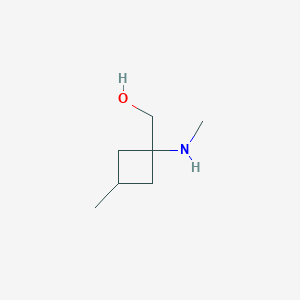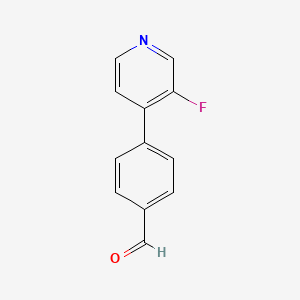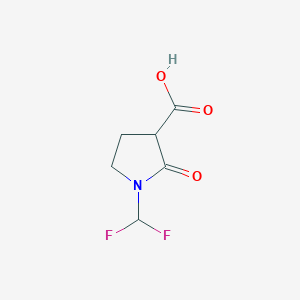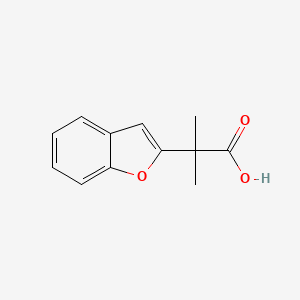
2-(1-Benzofuran-2-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-2-yl)-2-methylpropanoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid can be achieved through various synthetic routes. One common method involves the use of a one-pot three-step procedure, which includes Williamson ether synthesis, hydrolysis of an ester group, and intramolecular electrophilic cyclization . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted benzofuran derivatives .
Scientific Research Applications
2-(1-Benzofuran-2-yl)-2-methylpropanoic acid has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activities make it valuable in studying cellular processes and developing new therapeutic agents.
Medicine: Due to its anti-tumor and antibacterial properties, it is explored for potential use in drug development and treatment of diseases.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid include other benzofuran derivatives such as:
- 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid
- 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones
- 2-aryl benzofuran derivatives
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H12O3/c1-12(2,11(13)14)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
ZSWGNEYQSQKKBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


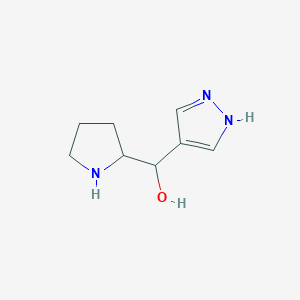
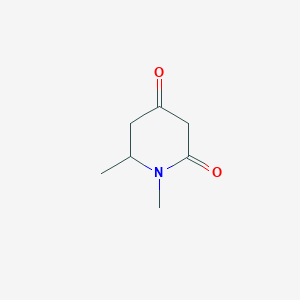
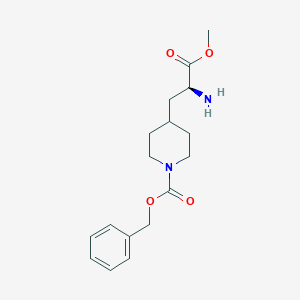
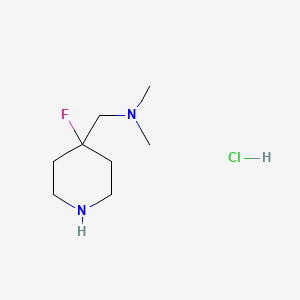
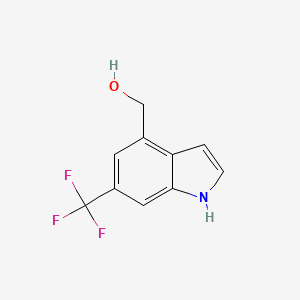
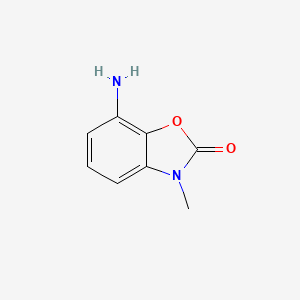
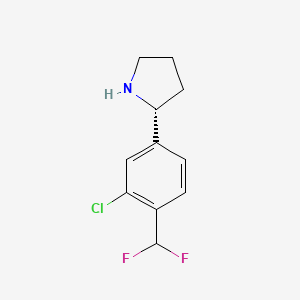
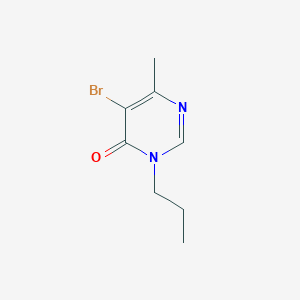
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
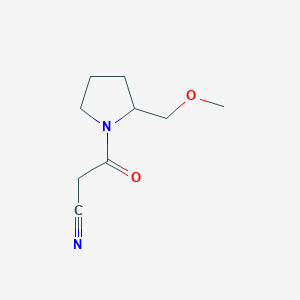
![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)
